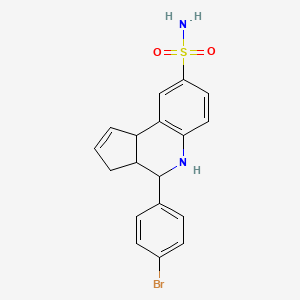![molecular formula C16H13NO6S B1662416 Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate CAS No. 258278-64-7](/img/structure/B1662416.png)
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate
Vue d'ensemble
Description
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions.
Applications De Recherche Scientifique
-
- Application Summary : This compound is used for nonlinear optical applications. It’s grown as a single crystal by the slow evaporation solution growth technique .
- Methods of Application : The single crystal XRD study shows that the grown 4-methyl-2-nitroaniline belongs to the centrosymmetric space group C2/c with a monoclinic crystal system .
- Results or Outcomes : The optical properties of the grown 4-methyl-2-nitroaniline crystal were investigated using UV–Vis–NIR studies. The optical parameters such as optical band gap (2.31 eV), Urbach energy (0.051 eV), steepness parameter (3.799×10^16) and electron–phonon interaction (1.754×10^–17) were calculated .
-
Methyl 2,4,6-Tri-O-benzyl-α-d-glucopyranoside :
- Application Summary : This compound is used in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organic synthesis techniques are used .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
-
2-(4-methylsulfonyl phenyl) indole derivatives :
- Application Summary : These compounds have dual antimicrobial and anti-inflammatory activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard medicinal chemistry techniques are used .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
-
2,3-dimethoxy and 3-acetoxy-2-methyl benzamides :
- Application Summary : These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. They have been found to have antioxidant and antibacterial activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organic synthesis techniques are used .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
-
Methyl 2,4-Dihydroxybenzoate Derivatives :
- Application Summary : These compounds have been synthesized and their mesomorphic properties have been investigated. Lanthanide complexes of the prepared compounds have been obtained .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard materials science techniques are used .
- Results or Outcomes : The spectral properties of the lanthanide complexes have been studied .
-
- Application Summary : This compound is used in organometallic chemistry .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organometallic chemistry techniques are used .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
-
2,3-dimethoxy and 3-acetoxy-2-methyl benzamides :
- Application Summary : These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. They have been found to have antioxidant and antibacterial activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organic synthesis techniques are used .
- Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
-
Methyl 2,4-Dihydroxybenzoate Derivatives :
- Application Summary : These compounds have been synthesized and their mesomorphic properties have been investigated. Lanthanide complexes of the prepared compounds have been obtained .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard materials science techniques are used .
- Results or Outcomes : The spectral properties of the lanthanide complexes have been studied .
-
- Application Summary : This compound is used in organometallic chemistry .
- Methods of Application : The specific methods of application are not detailed in the source, but it’s likely that standard organometallic chemistry techniques are used .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Propriétés
IUPAC Name |
methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIVRBDMTYQVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441243 | |
| Record name | SE 175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |
CAS RN |
258278-64-7 | |
| Record name | SE 175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



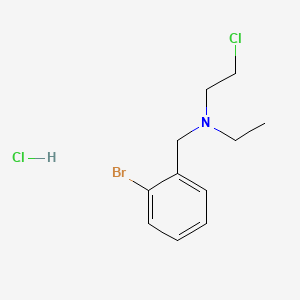
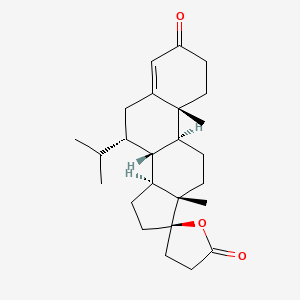
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
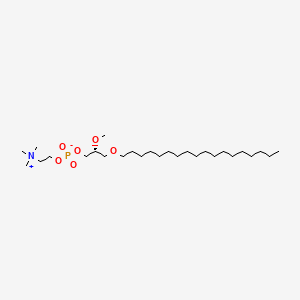
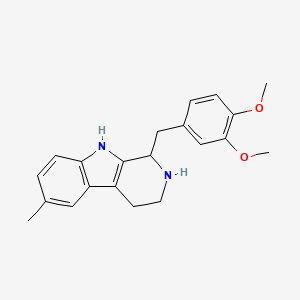
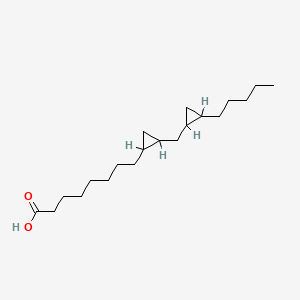
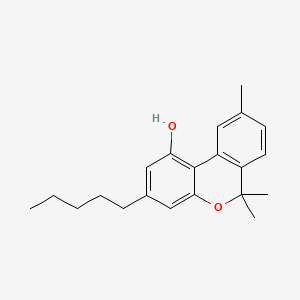
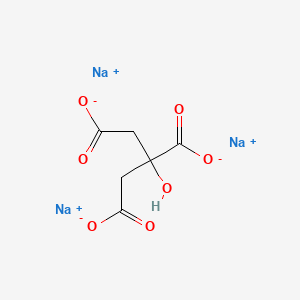
![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)
![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)
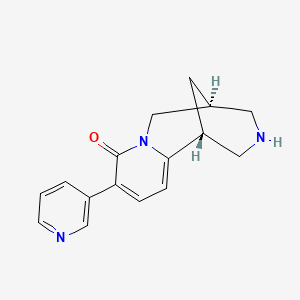
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)
![N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide](/img/structure/B1662354.png)
